Chemical structure of Betamethasone 9,11-Epoxide 17-Propionate
Chemical structure of Betamethasone 9,11-Epoxide 17-Propionate
[1][2][3][4]
Executive Summary & Chemical Identity
Betamethasone 9,11-Epoxide 17-Propionate (CAS: 79578-39-5) is a critical pharmaceutical intermediate and a regulated impurity in the synthesis of halogenated corticosteroids, specifically Betamethasone and Beclomethasone .[1][2]
Chemically defined as 9
In regulatory contexts (European Pharmacopoeia - EP), it is designated as Beclomethasone Dipropionate Impurity U .[3][1][2][4] Its presence must be strictly controlled due to the electrophilic nature of the epoxide ring and its lack of glucocorticoid receptor binding efficacy compared to the final drug substance.[1][2][4]
Key Chemical Data
| Property | Specification |
| CAS Number | 79578-39-5 |
| Molecular Formula | C |
| Molecular Weight | 428.52 g/mol |
| IUPAC Name | (9$\beta |
| Stereochemistry | 9 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |
Structural Analysis & Stereochemistry
The 9,11-Epoxide Moiety
The defining feature of this molecule is the oxirane (epoxide) ring fused at the C9 and C11 positions.[1][2][4][5]
-
Orientation: The epoxide is
-oriented (above the plane of the steroid rings).[1][2][4] This stereochemistry is critical; it dictates that the subsequent nucleophilic attack by a halogen (F or Cl ) must occur from the -face (trans-diaxial opening) to yield the bioactive 9 -halo-11 -hydroxy configuration.[1][2] -
Reactivity: The 9,11-epoxide is an electrophilic site.[1][2] In the presence of strong acids (e.g., HF or HCl), the ring opens.[1][2][4] If this step is incomplete during manufacturing, the epoxide remains as Impurity U.[2][4]
The 17-Propionate Ester
Unlike the free alcohol, the C17 position is esterified with propionic acid.[1][2][4]
-
Lipophilicity: This ester significantly increases the lipophilicity of the molecule compared to the parent betamethasone epoxide, altering its retention time in Reverse Phase HPLC (RP-HPLC).[1][2][4]
-
Stability: The 17-ester is susceptible to hydrolysis under basic conditions or acyl migration to the C21 position, though the 9,11-epoxide stabilizes the C-ring conformation.[1][2]
Mechanistic Origins: Synthesis & Impurity Formation[2][4][5][14]
This compound is rarely a target API but rather a Key Intermediate or Process Impurity .[1] Its formation is part of the semi-synthesis of 16
Synthesis Pathway (The "Epoxide Route")
The synthesis of Betamethasone Dipropionate or Beclomethasone Dipropionate typically proceeds through a
-
Dehydration: A precursor (often 11
-hydroxy) is dehydrated to form the olefin.[1][2][4][6][7] -
Epoxidation: The olefin is treated with a peracid (e.g., m-CPBA) or via a bromohydrin intermediate to form the 9
,11 -epoxide .[1][2][4] -
Esterification: The C17 hydroxyl is esterified with propionic anhydride.[1][2][4] Note: This can happen before or after epoxidation.[1]
-
Ring Opening (Critical Step): The 9,11-epoxide is opened with HF (for Betamethasone) or HCl (for Beclomethasone).[1][2][4]
Failure Mode: If Step 4 is incomplete, or if the reaction is quenched too early, Betamethasone 9,11-Epoxide 17-Propionate persists in the final mixture.[1][2]
Graphviz: Formation & Fate of the 9,11-Epoxide
Figure 1: The central role of the 9,11-epoxide in corticosteroid synthesis.[1][2][4] The target molecule (Red) is the divergence point for fluorinated vs. chlorinated steroids.[1][2][4] Incomplete reaction at this stage results in Impurity U.[1]
Analytical Characterization Protocols
To validate the identity of this compound, researchers must rely on orthogonal analytical techniques.[2][4]
A. Nuclear Magnetic Resonance (NMR)
The absence of the 11
-
H NMR (DMSO-d
, 500 MHz):-
H11 (Epoxide): A singlet or narrow doublet around
3.3 - 3.5 ppm .[1][2][4] This is distinct from the broad multiplet of H11 in the final steroid.[1][2][4] -
H18/H19 (Methyls): Sharp singlets.[1][2][4] The H19 methyl signal often shifts upfield due to the anisotropy of the epoxide ring compared to the 11-OH.[1]
-
C17-Propionate: Quartet at
2.3 ppm (CH ) and triplet at 1.1 ppm (CH ).[1][2][4] -
Absence of F: No H-F coupling constants (unlike Betamethasone, which shows
~50 Hz).[1][2][4]
-
B. Mass Spectrometry (LC-MS)[2][4][5]
-
Ionization: ESI (+)
-
Parent Ion: [M+H]
= 429.23 m/z.[1][2][4] -
Adducts: [M+Na]
= 451.21 m/z is commonly observed.[1][2][4] -
Fragmentation:
C. HPLC Method (USP/EP Compatible)
For detecting this impurity in a drug substance:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2][4]
-
Gradient: 30% B to 70% B over 20 minutes.
-
Retention: The epoxide is generally less polar than the 11,17,21-triol but more polar than the dipropionate esters.[1][2] It typically elutes before Betamethasone 17-Propionate.[1][2]
Toxicological & Handling Implications
Reactivity
As an epoxide, this molecule acts as an alkylating agent in theory, although sterically hindered steroid epoxides are often less reactive than simple aliphatic epoxides.[1][2][4] However, regulatory agencies (EMA, FDA) treat epoxides as Potential Genotoxic Impurities (PGIs) until proven otherwise.[1][2][4]
Safety Protocol
-
Containment: Handle in a fume hood or isolator.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1][2][4]
-
Destruction: Do not dispose of down the drain. Quench with dilute sulfuric acid (converts epoxide to diol) before disposal if required by local EHS protocols.[1][2][4]
References
-
European Pharmacopoeia (Ph.[1][2][4] Eur.) . Beclomethasone Dipropionate Monograph 0654. Strasbourg: Council of Europe.[1][2][4] (Defines Impurity U). [1][2][4]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 22821922, Betamethasone 9,11-Epoxide 17-Propionate. Retrieved from .[1][2][4]
-
LGC Standards . Betamethasone 9,11-Epoxide 17-Propionate Reference Material. (Provides analytical data and impurity classification).
-
Fu, X., et al. (2001) .[1][2][4] "Process Improvements in the Synthesis of Corticosteroid 9,11
-Epoxides". Organic Process Research & Development. (Describes the synthesis and stability of the 9,11-epoxide intermediate). [1][2][4]
Sources
- 1. Betamethasone 9,11-epoxide 17,21-dipropionate | C28H36O7 | CID 22821921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. PubChemLite - Betamethasone 9,11-epoxide 17,21-dipropionate (C28H36O7) [pubchemlite.lcsb.uni.lu]
- 5. CN104945464A - Synthesis method of betamethasone epoxy hydrolyzate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
